Dofequidar
Dofequidar
Dofequidar is an antineoplastic agent.
Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
Brand Name:
Vulcanchem
CAS No.:
129716-58-1
VCID:
VC0002438
InChI:
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
SMILES:
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula:
C30H31N3O3
Molecular Weight:
481.6 g/mol
Dofequidar
CAS No.: 129716-58-1
Cat. No.: VC0002438
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Dofequidar is an antineoplastic agent. Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents. |
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CAS No. | 129716-58-1 |
Molecular Formula | C30H31N3O3 |
Molecular Weight | 481.6 g/mol |
IUPAC Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |
Standard InChI | InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 |
Standard InChI Key | KLWUUPVJTLHYIM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
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